2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide
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Overview
Description
Scientific Research Applications
Herbicide Metabolism and Environmental Fate
- Studies have explored the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes of humans and rats, highlighting the complex metabolic pathways involved in the bioactivation of these compounds to potentially carcinogenic products (Coleman et al., 2000). Another study focuses on the radiosynthesis of chloroacetanilide herbicides for use in metabolic studies (Latli & Casida, 1995).
Photodegradation and Environmental Persistence
- Research on sunlight photodegradation of metolachlor in water sheds light on the herbicide's stability in aquatic environments, providing insights into its environmental persistence and potential impacts (Kochany & Maguire, 1994).
Novel Synthetic Applications
- A study on the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and their evaluation as antimicrobial agents showcases the potential pharmaceutical applications of derivatives of 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide (Debnath & Ganguly, 2015).
Biodegradation Studies
- The metabolism of metolachlor by the fungus Cunninghamella elegans is examined, indicating the potential for bioremediation strategies to mitigate the environmental impact of chloroacetamide herbicides (Pothuluri et al., 1997).
Environmental Monitoring
- An investigation into the occurrence of acetochlor in the hydrologic system during its first season of extensive use in the Midwestern United States provides valuable data on the environmental dissemination of such herbicides (Kolpin et al., 1996).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to dna or inhibiting specific enzymes
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide are currently unknown. Based on the structure of the compound, it may be involved in reactions at the benzylic position . .
Pharmacokinetics
Information on its bioavailability, half-life, metabolism, and excretion is currently unavailable . Further pharmacokinetic studies are needed to understand how this compound is processed in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific studies on this compound, it is difficult to predict its potential effects. Similar compounds have been shown to induce apoptosis or inhibit cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-10-5-3-2-4-8(10)9(14)7-13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLBYODTCLRZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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